2,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide
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Description
2,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H19F2NO3S and its molecular weight is 331.38. The purity is usually 95%.
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Biological Activity
2,4-Difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that the thiopyran moiety may contribute to the compound's ability to undergo redox reactions, which can influence its pharmacological effects. The presence of fluorine atoms enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.
Antiparasitic Activity
Recent studies have evaluated the antiparasitic properties of related thiopyran derivatives against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania species. The mechanism involves the formation of adducts with trypanothione, leading to depletion of essential thiols in parasites, ultimately resulting in cell death .
Compound | Target Parasite | IC50 (µM) | Selectivity Index |
---|---|---|---|
2,6-DA-4-THTP | T. b. brucei | 5.0 | >10 |
2,6-DA-4-THTP-SO | T. cruzi | 7.5 | >8 |
2,6-DA-4-THTP-SO2 | L. donovani | 12.0 | >6 |
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that while some derivatives exhibit significant antiparasitic activity, they also present varying levels of cytotoxicity against human fibroblast cells. The selectivity index (SI) indicates that certain modifications enhance therapeutic potential while minimizing toxicity.
Study 1: Evaluation Against Trypanosoma Species
A study assessed several derivatives of the compound against T. b. brucei and found that modifications at the thiopyran ring significantly influenced activity. The most active compounds had hydroxyl substitutions that enhanced their interaction with parasitic thiol groups .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis demonstrated that the introduction of electron-withdrawing groups like fluorine at specific positions improved both potency and selectivity against parasites compared to non-fluorinated analogs .
Properties
IUPAC Name |
2,4-difluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3S/c16-11-1-2-12(13(17)9-11)14(20)18-10-15(21-6-5-19)3-7-22-8-4-15/h1-2,9,19H,3-8,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCFUBKLPJQWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=C(C=C(C=C2)F)F)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.